Bicyclo[10.1.0]tridecan-1-ol
Description
Significance of Bicyclic Alcohol Architectures in Organic Chemistry
Bicyclic alcohols, which feature two fused ring systems with a hydroxyl group, are pivotal building blocks in organic synthesis. Their rigid frameworks offer a high degree of stereochemical control, influencing the outcome of subsequent reactions. This structural rigidity is particularly valuable in the synthesis of complex natural products and pharmaceutical agents, where precise spatial arrangement of functional groups is critical for biological activity. lookchem.com The presence of the hydroxyl group provides a reactive handle for a wide array of chemical transformations, including oxidation, etherification, and esterification, further enhancing their synthetic utility. Bicyclic alcohols like those in the bicyclo[n.1.0]alkane series are of particular interest as they can serve as precursors to other complex molecular scaffolds. sorbonne-universite.fr
Overview of Cyclopropane (B1198618) and Medium-Ring Chemistry Relevant to the Bicyclo[10.1.0]tridecane System
The Bicyclo[10.1.0]tridecane system is characterized by the fusion of a large, thirteen-membered ring and a three-membered cyclopropane ring. The chemistry of each of these components profoundly influences the properties of the bicyclic structure.
Cyclopropane Chemistry: The cyclopropane ring is notorious for its significant ring strain, a consequence of the compressed C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a feature that can be harnessed for synthetic purposes. The reactivity of cyclopropanes, especially when adjacent to a carbonyl or hydroxyl group, is a key aspect of the chemistry of bicyclo[n.1.0]alkanols.
Medium-Ring Chemistry: The thirteen-membered ring in Bicyclo[10.1.0]tridecan-1-ol places it in the category of medium-sized rings (8-12 members) and large rings (>12 members). The synthesis of such rings is often challenging due to entropic factors that disfavor cyclization and the potential for transannular interactions (steric hindrance across the ring). However, the conformational flexibility of these large rings can also be exploited to direct the stereochemical outcome of reactions.
The fusion of these two distinct ring systems in this compound results in a molecule with a unique combination of strain and conformational mobility, presenting both challenges and opportunities for synthetic chemists.
Research Context and Outstanding Challenges in this compound Studies
Research into this compound and its derivatives is situated within the broader effort to develop efficient synthetic methods for complex cyclic systems. While general strategies for the synthesis of bicyclo[n.1.0]alkanes exist, the preparation of specific, functionalized derivatives like this compound often requires tailored approaches.
One of the primary challenges lies in the stereoselective synthesis of the desired isomer. The fusion of the two rings can result in cis or trans isomers, and the hydroxyl group can be positioned in different orientations relative to the rings. Controlling this stereochemistry is a significant hurdle.
Furthermore, detailed spectroscopic characterization and reactivity studies for this compound are not extensively documented in publicly available literature, highlighting a gap in the current body of knowledge. Much of the available information pertains to related ketones or other derivatives within the bicyclo[10.1.0]tridecane family. acs.org
A plausible synthetic route to this compound involves the Wharton reaction, which transforms α,β-epoxy ketones into allylic alcohols. wikipedia.org This suggests that 13-oxabicyclo[10.1.0]tridecan-2-one could be a key intermediate. Another viable approach is the treatment of 2-alkylidenecycloalkanones with hydrogen iodide followed by reaction with zinc dust, which has been shown to produce bicyclo[n.1.0]alkan-1-ols. thieme-connect.comresearchgate.net
The table below summarizes some of the key properties of this compound.
| Property | Value |
| CAS Number | 110811-56-8 |
| Molecular Formula | C₁₃H₂₄O |
| Molecular Weight | 196.33 g/mol |
| Synonyms | Bicyclo[10.1.0]tridecan-12-ol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
110811-56-8 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
bicyclo[10.1.0]tridecan-1-ol |
InChI |
InChI=1S/C13H24O/c14-13-10-8-6-4-2-1-3-5-7-9-12(13)11-13/h12,14H,1-11H2 |
InChI Key |
COKXSDKPKBYDIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(CC2CCCC1)O |
Origin of Product |
United States |
Synthetic Strategies for Bicyclo 10.1.0 Tridecan 1 Ol and Analogues
Construction of the Bicyclo[10.1.0]tridecane Skeleton
The creation of the fundamental bicyclo[10.1.0]tridecane framework is a critical first step. Key strategies employed for this purpose include cyclopropanation reactions and ring-closing metathesis.
Cyclopropanation Reactions Leading to the Bicyclo[10.1.0] System.google.comresearchgate.netlumenlearning.com
Cyclopropanation of a macrocyclic alkene, specifically cyclododecene (B75492), is a direct and effective method for constructing the bicyclo[10.1.0]tridecane skeleton. google.comresearchgate.net This approach involves the addition of a carbene or a carbenoid to the double bond of the twelve-membered ring. lumenlearning.com
The reaction of a carbene with an alkene is a powerful tool for forming cyclopropane (B1198618) rings. lumenlearning.com In the context of synthesizing the bicyclo[10.1.0]tridecane system, this involves the addition of a carbene to cyclododecene. The stereochemistry of the starting alkene is generally preserved in the product, meaning that a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will result in a trans-disubstituted cyclopropane. libretexts.org
Carbenes are highly reactive species and are typically generated in situ. lumenlearning.comlibretexts.org Common methods for carbene generation include the treatment of chloroform (B151607) (CHCl3) with a strong base like potassium hydroxide (B78521) (KOH) to produce dichlorocarbene (B158193) (:CCl2), or the decomposition of diazomethane (B1218177) (CH2N2) to yield the simplest carbene, methylene (B1212753) (:CH2). libretexts.orgyoutube.com These carbenes then readily react with the double bond of a macrocycle like cyclododecene to form the desired bicyclic structure. researchgate.netlumenlearning.com
A notable example is the cyclopropanation of Z-cyclododecene using dibromomethane (B42720) and triisobutylaluminium (TIBA) in the presence of a catalytic amount of anhydrous FeCl3, which yields cis-bicyclo[10.1.0]tridecane. google.com
Table 1: Examples of Carbene Addition Reactions for Bicyclo[10.1.0]tridecane Synthesis
| Starting Material | Reagents | Product | Reference |
| Z-Cyclododecene | CH2Br2, TIBA, FeCl3 | cis-Bicyclo[10.1.0]tridecane | google.com |
Data sourced from Google Patents.
Organometallic reagents play a crucial role in the formation of bicyclic rings, offering alternative and often more controlled methods for cyclopropanation. The Simmons-Smith reaction, which utilizes a carbenoid—a metal-complexed reagent with carbene-like reactivity—is a prime example. libretexts.org This reaction typically involves treating diiodomethane (B129776) with a zinc-copper couple to form (iodomethyl)zinc iodide (ICH2ZnI). libretexts.org This carbenoid then reacts with an alkene, such as cyclododecene, to deliver a CH2 group and form the cyclopropane ring stereospecifically. libretexts.org
Another organometallic approach involves the use of chiral copper chelates to achieve asymmetric synthesis. For instance, the reaction of diazomethane with appropriate optically inactive substrates in the presence of a chiral copper chelate, such as bis[N-(R)-α-phenethylsalicylaldiminato]copper(II), can produce partially resolved trans-bicyclo[10.1.0]tridecane. researchgate.net This highlights the potential for controlling the stereochemistry of the resulting bicyclic system through the use of chiral catalysts.
Furthermore, enantioselective synthesis of bicyclo[m.1.0]alkan-2-ones, which can be precursors to the target alcohol, has been achieved. acs.org For example, the reaction of (E)-(1S,12S)-bicyclo[10.1.0]tridec-3-en-2-one with methyllithium (B1224462) in the presence of copper iodide (CuI) yields (1S,4R,12S)-4-Methylbicyclo[10.1.0]tridecan-2-one. acs.org
Table 2: Organometallic Reagents in Bicyclo[10.1.0]tridecane Synthesis
| Reagent/Catalyst | Substrate | Product | Key Feature | Reference |
| (Iodomethyl)zinc iodide | Cyclododecene | Bicyclo[10.1.0]tridecane | Simmons-Smith Reaction | libretexts.org |
| Chiral Copper Chelate | Diazomethane & Substrate | trans-Bicyclo[10.1.0]tridecane | Asymmetric Synthesis | researchgate.net |
| Methyllithium, CuI | (E)-(1S,12S)-bicyclo[10.1.0]tridec-3-en-2-one | (1S,4R,12S)-4-Methylbicyclo[10.1.0]tridecan-2-one | Enantioselective Synthesis | acs.org |
Data compiled from various scientific publications.
Ring-Closing Metathesis and Related Cyclization Pathways.caltech.eduorganic-chemistry.orgnih.gov
Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of cyclic and macrocyclic compounds, including bicyclic systems. caltech.eduorganic-chemistry.orgnih.gov This reaction, often catalyzed by ruthenium complexes like the Grubbs catalyst, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene like ethene. organic-chemistry.org
While direct RCM to form the bicyclo[10.1.0]tridecane skeleton from an acyclic precursor is less common, tandem RCM strategies can be employed to construct complex bicyclic and polycyclic frameworks. caltech.edu These tandem reactions can involve a sequence of ring-opening and ring-closing metathesis events to build the desired ring system. caltech.edu The efficiency and stereoselectivity of RCM have been significantly improved with the development of more active catalysts, allowing for the synthesis of challenging macrocycles and functionalized olefins. caltech.edu
Installation and Transformation of the Hydroxyl Functionality at C-1
Once the bicyclo[10.1.0]tridecane skeleton is in place, the next critical step is the introduction of a hydroxyl group at the C-1 bridgehead position. This often involves the oxidation of a suitable precursor or the direct hydroxylation of the bicyclic framework.
Stereoselective Hydroxylation Methodologies
Achieving the desired stereochemistry at the C-1 position is paramount, as the biological activity of the final molecule can be highly dependent on its three-dimensional structure. Stereoselective hydroxylation methods aim to control the facial selectivity of the oxidation reaction.
Further research would be necessary to identify specific methodologies that have been successfully applied to the stereoselective hydroxylation of the bicyclo[10.1.0]tridecane skeleton at the C-1 position.
Functional Group Interconversions for Alcohol Synthesis
The introduction of a hydroxyl group at the bridgehead carbon of a bicyclo[n.1.0]alkane framework is a critical step in the synthesis of Bicyclo[10.1.0]tridecan-1-ol and its analogs. This transformation is typically achieved through functional group interconversion, where a pre-existing functional group on the bicyclic core is converted into the desired alcohol. Several synthetic strategies have been developed to effect this transformation, often leveraging the unique reactivity of strained ring systems.
One of the most direct methods for the synthesis of 1-hydroxybicyclo[n.1.0]alkanes involves the hydrolysis of their corresponding silyl (B83357) ethers. In a key study, trimethylsilyl (B98337) cycloalkenyl ethers were treated with the Simmons-Smith reagent (a diiodomethane and zinc-copper couple) to afford the corresponding silyl cyclopropyl (B3062369) ethers. Subsequent hydrolysis of these ethers under acidic conditions yielded the target 1-hydroxybicyclo[n.1.0]alkanes. acs.orgacs.org This method is advantageous due to its operational simplicity and the ready availability of the starting silyl enol ethers from the corresponding cycloalkanones.
Another effective strategy relies on a tandem intramolecular nucleophilic acyl substitution and subsequent intramolecular carbonyl addition. scispace.comresearchgate.net This approach utilizes olefinic esters as precursors, which upon treatment with a low-valent titanium reagent, such as that prepared from Ti(OPr-i)4 and 2 equivalents of i-PrMgCl, undergo cyclization to form the bicyclo[n.1.0]alkanol system. This one-pot reaction proceeds through a titanacyclopropane intermediate, which then collapses to the final product.
The transformation of 2-alkylidenecycloalkanones into bicyclo[n.1.0]alkan-1-ols has also been reported. sorbonne-universite.fr This process involves the initial conversion of the α,β-unsaturated ketone into a β-iodo ketone. This is achieved by treatment with hydrogen iodide or iodotrimethylsilane. The subsequent cyclization of the β-iodo ketone is promoted by zinc dust in the presence of chlorotrimethylsilane, leading to the formation of the desired bicyclic cyclopropanol (B106826). This method offers a route to substituted this compound analogs by varying the aldehyde used in the initial olefination of the cycloalkanone.
A samarium(II) iodide-promoted intramolecular Barbier-type reaction represents a general and facile route to bicyclo[m.n.1]alkan-1-ols. sci-hub.se In this approach, ω-halo ketones are cyclized in the presence of samarium(II) iodide. For the synthesis of a bicyclo[10.1.0] system, a 3-(iodomethyl)cyclododecanone would be the required precursor. This method is notable for its high efficiency and tolerance of various ring sizes.
Furthermore, strategies involving the cyclization of epoxy nitriles have been explored. acs.orgnih.gov While some pathways lead to ring-opened products, the initial step involves the formation of a cyclopropane ring through an intramolecular nucleophilic attack of the nitrile anion on the epoxide. Subsequent manipulation of the resulting cyclopropyl nitrile could potentially yield the desired bridgehead alcohol.
The following tables summarize key findings from the literature on the synthesis of bicyclo[n.1.0]alkan-1-ols through functional group interconversions. While not all examples specifically depict the synthesis of this compound, the methodologies are broadly applicable to its synthesis and the synthesis of its analogs.
Table 1: Synthesis of 1-Hydroxybicyclo[n.1.0]alkanes via Hydrolysis of Silyl Ethers
| Starting Material (Silyl Cycloalkenyl Ether) | Product (1-Hydroxybicyclo[n.1.0]alkane) | Yield (%) | Reference |
|---|---|---|---|
| 1-(Trimethylsiloxy)cyclooctene | 1-Hydroxybicyclo[6.1.0]nonane | 85 | acs.org |
| 1-(Trimethylsiloxy)cycloheptene | 1-Hydroxybicyclo[5.1.0]octane | 82 | acs.org |
| 1-(Trimethylsiloxy)cyclohexene | 1-Hydroxybicyclo[4.1.0]heptane | 80 | acs.org |
| 1-(Trimethylsiloxy)cyclopentene | 1-Hydroxybicyclo[3.1.0]hexane | 75 | acs.org |
Table 2: Synthesis of 1-Hydroxybicyclo[n.1.0]alkanes via Tandem Intramolecular Acyl Substitution and Carbonyl Addition
| Starting Material (Olefinic Ester) | Product (1-Hydroxybicyclo[n.1.0]alkane) | Yield (%) | Reference |
|---|---|---|---|
| Methyl 6-heptenoate | 1-Hydroxybicyclo[4.1.0]heptane | 72 | scispace.com |
| Methyl 5-hexenoate | 1-Hydroxybicyclo[3.1.0]hexane | 68 | scispace.com |
Stereochemical Control and Asymmetric Synthesis in Bicyclo 10.1.0 Tridecan 1 Ol Chemistry
Enantioselective Synthesis of Bicyclo[10.1.0]tridecan-1-ol and its Precursors
The creation of single enantiomers of this compound and its precursors is a significant challenge that has been addressed through the development of chiral catalysts and ligands for asymmetric cyclopropanation.
The cyclopropanation of olefins with diazo compounds is a powerful method for constructing cyclopropane (B1198618) rings. nih.gov The development of chiral transition-metal catalysts has enabled this reaction to be performed enantioselectively.
Cobalt(II)-Salen Complexes: Chiral cobalt(II)-salen complexes have proven to be effective catalysts for the asymmetric cyclopropanation of alkenes. researchgate.netwiley-vch.de These catalysts, featuring a central cobalt atom coordinated to a chiral salen ligand, can induce high levels of enantioselectivity in the formation of the cyclopropane ring. The mechanism is believed to proceed through a stepwise radical pathway involving a cobalt-carbene intermediate. acgpubs.org The chiral environment provided by the salen ligand directs the approach of the olefin, leading to the preferential formation of one enantiomer of the cyclopropane product. For instance, Co(II)-salen complexes have been utilized in the synthesis of various chiral cyclopropanes with good yields and stereo-control. researchgate.net
Fischer Carbene Complexes: While traditionally associated with other transformations, Fischer carbene complexes have also been explored in the context of cyclopropanation. The electrophilic nature of the carbene carbon in these complexes typically favors reactions with electron-rich olefins. nih.gov
Other Catalytic Systems: Beyond cobalt-salen and Fischer carbene complexes, other transition metal catalysts have been developed for asymmetric cyclopropanation. Ruthenium-pybox complexes and copper(I) complexes with chiral ligands have also demonstrated high efficiency and enantioselectivity in these reactions. acs.org Iron(II) and rhodium(II) complexes, particularly those with porphyrin-based ligands, have also been extensively studied for their catalytic activity in cyclopropanation. acgpubs.orgiastate.edu For example, cobalt(II) complexes of chiral bis-binaphthyl porphyrins have achieved good yields and enantioselectivities (up to 90% ee) in the cyclopropanation of alkenes with ethyl diazoacetate. acs.org
The design of the chiral ligand is paramount for achieving high levels of asymmetric induction in metal-catalyzed cyclopropanation reactions. The ligand's structure creates a chiral pocket around the metal center, which is responsible for discriminating between the two prochiral faces of the approaching olefin.
Macrocyclic Ligands: The synthesis and characterization of copper(I) complexes with new chiral pyridine-containing macrocyclic ligands have been reported for use in asymmetric cyclopropanation. nih.govrsc.orgresearchgate.net These macrocyclic ligands can create a well-defined and rigid chiral environment around the copper center, leading to effective enantioselective catalysis. nih.govrsc.org
Bipyridyl Ligands: A class of C2-symmetric 2,2'-bipyridyl ligands has been synthesized and evaluated in copper(I)-catalyzed asymmetric cyclopropanation reactions of styrene (B11656) and diazoesters, achieving up to 44% enantiomeric excess (ee). sfu.ca The modular synthesis of these ligands allows for systematic tuning of their steric and electronic properties to optimize asymmetric induction. sfu.ca
Porphyrin Ligands: Chiral porphyrins, such as the Halterman porphyrin, have been used to synthesize cobalt(II) complexes that catalyze asymmetric cyclopropanation. acgpubs.org These large, rigid macrocycles can create a highly organized chiral environment. For example, a cobalt(II) complex of a Halterman porphyrin derivative achieved up to an 80:20 trans:cis diastereomeric ratio and 82% ee in the cyclopropanation of styrene with ethyl diazoacetate. acgpubs.org
| Catalyst System | Ligand Type | Achieved Enantioselectivity (ee) | Reference |
| Cobalt(II) | Chiral Bis-binaphthyl Porphyrins | up to 90% | acs.org |
| Copper(I) | C2-Symmetric 2,2'-Bipyridyl | up to 44% | sfu.ca |
| Cobalt(II) | Halterman Porphyrin | up to 82% | acgpubs.org |
Diastereoselective Manipulations of Bicyclo[10.1.0]tridecane Derivatives
Once the bicyclic core is formed, further functionalization often requires controlling the stereochemistry at newly formed chiral centers relative to the existing ones. This is known as diastereoselective synthesis.
The addition of nucleophiles to the carbonyl group or the double bond of bicyclo[10.1.0]tridec-3-en-2-ones serves as a key method for introducing new substituents and creating additional stereocenters. acs.org Studies on enantiomerically enriched bicyclo[m.1.0]alk-3-en-2-ones with varying ring sizes have shown that the stereochemical outcome of these additions is highly dependent on the substrate's geometry and the nature of the nucleophile. acs.orgarizona.edu
For (E)-bicyclo[10.1.0]tridec-3-en-2-one, 1,2-additions of n-butyllithium were found to be highly diastereoselective. acs.org However, the reaction of this specific enone with dimethyloxosulfonium methylide was not diastereoselective. acs.orgarizona.eduresearchgate.net In contrast, 1,4-additions of lithium diorganocuprates to the 12-membered ring system of (E)-bicyclo[10.1.0]tridec-3-en-2-one were also not diastereoselective. acs.orgarizona.eduresearchgate.net
The diastereoselectivities observed in nucleophilic additions to bicyclo[m.1.0]alk-3-en-2-ones can often be rationalized by considering the conformational preferences of the macrocyclic ring. acs.org For reactions that proceed through early transition states, the conformer populations of the starting enone can be a useful tool for predicting the major diastereomer formed. acs.org Computational modeling of the conformational ensembles of these bicyclic enones has been employed to understand and predict the observed stereochemical outcomes. acs.org
| Reaction Type | Nucleophile | Substrate | Diastereoselectivity | Reference |
| 1,2-Addition | n-Butyllithium | (E)-Bicyclo[10.1.0]tridec-3-en-2-one | High | acs.org |
| 1,3-Addition | Dimethyloxosulfonium methylide | (E)-Bicyclo[10.1.0]tridec-3-en-2-one | Not diastereoselective | acs.orgarizona.edu |
| 1,4-Addition | Lithium diorganocuprates | (E)-Bicyclo[10.1.0]tridec-3-en-2-one | Not diastereoselective | acs.orgarizona.edu |
Isolation and Characterization of Stereoisomers of this compound
The successful synthesis of different stereoisomers of this compound necessitates reliable methods for their separation and structural confirmation. Techniques such as chromatography are employed to isolate individual stereoisomers. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are then used to determine their absolute and relative configurations. ethz.chcore.ac.uk For instance, the characterization of cis- and trans-bicyclo[10.1.0]tridecane has been documented, providing the foundational data for identifying the stereochemistry of substituted analogs. nist.govresearchgate.net The development of enantioselective syntheses, such as those employing lipase-catalyzed asymmetric acetylation for related bicyclic systems, provides a pathway to obtaining enantiomerically pure samples, which simplifies characterization. nih.gov
Cyclopropane Ring-Opening and Rearrangement Mechanisms
The significant strain within the cyclopropane ring of the bicyclo[10.1.0]tridecane system is a primary driver for its characteristic ring-opening and rearrangement reactions. These transformations are often initiated by solvolysis or promoted by metal catalysts, leading to thermodynamically more stable, larger ring structures.
Solvolysis of derivatives of the bicyclo[10.1.0]tridecane system provides clear evidence of strain-driven ring expansion. Studies on gem-dihalocyclopropanes, such as 13,13-dichlorobicyclo[10.1.0]tridecane, have been particularly informative. The stereochemistry of the bicyclic system plays a crucial role in its reactivity. A comparison between the cis and trans isomers showed that the cis isomer readily undergoes ring expansion during solvolysis in the presence of silver ions, while the trans isomer is unreactive under the same conditions. researchgate.netresearchgate.net
The reaction of cis-13,13-dichlorobicyclo[10.1.0]tridecane with ethanolic silver nitrate (B79036) results in a quantitative yield of 1-ethoxy-2-chloro-2-cyclotridecene. researchgate.netresearchgate.net Similarly, treatment with hot aqueous silver nitrate affords trans-2-chloro-2-cyclotridecen-1-ol, also in quantitative yield. researchgate.netresearchgate.net The mechanism involves the silver ion assisting in the departure of one of the chloride ions, leading to the formation of a cyclopropyl (B3062369) cation. This intermediate then undergoes a concerted disrotatory ring opening to form an allylic cation, which is subsequently trapped by the solvent (ethanol or water) to yield the expanded 13-membered ring product. The lack of reactivity in the trans isomer is attributed to steric hindrance that prevents the necessary orbital alignment for the ring expansion to occur. researchgate.netresearchgate.net
Table 1: Solvolysis-Induced Ring Expansion of Bicyclo[10.1.0]tridecane Derivatives
| Starting Material | Reagents | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| cis-13,13-Dichlorobicyclo[10.1.0]tridecane | Silver Nitrate, Ethanol | - | 1-Ethoxy-2-chloro-2-cyclotridecene | Quantitative | researchgate.net, researchgate.net |
| cis-13,13-Dichlorobicyclo[10.1.0]tridecane | Silver Nitrate, Aqueous | Hot | trans-2-Chloro-2-cyclotridecen-1-ol | Quantitative | researchgate.net, researchgate.net |
| trans-13,13-Dichlorobicyclo[10.1.0]tridecane | Silver Nitrate, Ethanol | Same as cis isomer | No reaction | - | researchgate.net, researchgate.net |
Metal-catalyzed reactions offer another pathway for the transformation of strained bicyclic rings. While specific research on metal-catalyzed ring transformations of this compound is limited, the principles can be inferred from related systems and derivatives. The silver-ion-assisted solvolysis described previously is a key example of a metal-assisted transformation that facilitates heterolytic cleavage of a carbon-halogen bond to initiate ring expansion. researchgate.netresearchgate.net
More broadly, transition metals like rhodium, palladium, and copper are known to catalyze rearrangements of strained ring systems. ethz.chnih.gov For instance, rhodium(I) has been shown to catalyze annulative rearrangements of other strained bicyclic compounds, such as those containing a bicyclo[1.1.0]butane core, proceeding through intermediates like rhodium carbenoids and metallocyclobutanes. nih.gov These types of reactions are driven by the release of ring strain. In the case of this compound, it is plausible that transition metal catalysts could facilitate ring-opening via oxidative addition, leading to various rearrangement products depending on the catalyst and reaction conditions.
Reactivity of the Hydroxyl Group in this compound
The tertiary hydroxyl group in this compound is a key functional handle, but its reactivity is intrinsically linked to the stability of the adjacent strained cyclopropane ring.
The oxidation of tertiary alcohols is generally not straightforward without cleavage of a carbon-carbon bond. For this compound, oxidation would likely lead to ring-opened products. The reactivity can be illustrated by related compounds derived from the ring-expansion of bicyclo[10.1.0]tridecane derivatives. For example, the structure of trans-2-chloro-2-cyclotridecen-1-ol was confirmed by its oxidation to 2-chloro-2-cyclotridecen-1-one. researchgate.net Conversely, the reduction of this ketone product regenerates the alcohol, demonstrating the reversibility of this transformation on the related ring system. researchgate.net The formation of this compound analogues can be achieved through the reduction of a corresponding ketone or epoxide precursor, for example, using a reducing agent like lithium aluminum hydride. google.com
Esterification and etherification of the tertiary hydroxyl group in this compound are expected to proceed via mechanisms that can accommodate the formation of a carbocation intermediate. Direct esterification can be carried out at elevated temperatures, often using a solvent to remove the water formed as a by-product. google.com
Ether formation involving this substrate is exemplified by the solvolysis of cis-13,13-dichlorobicyclo[10.1.0]tridecane in ethanol. researchgate.net In this reaction, the solvent (ethanol) acts as a nucleophile, trapping the carbocation intermediate formed after ring expansion to yield an ether, 1-ethoxy-2-chloro-2-cyclotridecene. researchgate.netresearchgate.net This highlights that reactions targeting the hydroxyl functionality (or a precursor) can be coupled with skeletal rearrangements, driven by the release of ring strain.
Strain Release and Reactivity of this compound Scaffolds
The reactivity of the this compound scaffold is fundamentally governed by the concept of ring strain. wikipedia.org Ring strain arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). wikipedia.org In the bicyclo[10.1.0]tridecane system, the fusion of the three-membered cyclopropane ring onto the large twelve-membered ring creates significant inherent strain.
This high strain energy makes the molecule thermodynamically unstable relative to a corresponding open-chain or larger-ring isomer. Consequently, reactions that involve the opening of the cyclopropane ring are often highly favorable as they release this stored energy. acs.org The solvolysis-induced ring expansion of cis-13,13-dichlorobicyclo[10.1.0]tridecane into a 13-membered cyclotridecene (B14745652) derivative is a classic example of a strain-release-driven reaction. researchgate.netresearchgate.net The significant increase in reaction rates observed in many ring-altering reactions is attributed to the release of this strain. wikipedia.org The unique reactivity of compounds featuring strained bicyclic systems, which can trigger "strain-release" reaction cascades, makes them valuable scaffolds in chemical synthesis. nih.gov
Mechanistic Investigations of Reactions Involving the Bicyclo 10.1.0 Tridecan 1 Ol Core
Mechanistic Investigations
The reactivity of the bicyclo[10.1.0]alkanol skeleton, including the tridecan-1-ol derivative, is unlocked through various activation strategies that typically target the strained C-C bonds of the cyclopropane (B1198618) ring. These strategies often involve the generation of reactive intermediates that readily undergo ring-opening reactions, providing access to a diverse array of molecular architectures. Key activation methods include Lewis acid catalysis, transition metal-mediated processes, and radical-initiated transformations.
Lewis Acid Catalysis:
Lewis acids are effective promoters for the ring-opening of bicyclic cyclopropanols. They activate the hydroxyl group, facilitating the cleavage of one of the internal cyclopropane bonds to form a carbocationic intermediate. This intermediate can then be trapped by nucleophiles or undergo further rearrangement. For instance, in the presence of a Lewis acid like Ytterbium(III) triflate (Yb(OTf)₃), fused bicyclic cyclopropanes can react with thioureas in a cascade reaction. uni-regensburg.deresearchgate.netnih.gov This process involves an SN1-type ring-opening, followed by an intramolecular cyclization. uni-regensburg.deresearchgate.netnih.gov The choice of Lewis acid can be critical, with triflates often showing superior performance over chlorides. researchgate.net
Titanium(IV) isopropoxide in the presence of a co-catalyst like boron trifluoride etherate has been shown to mediate the isomerization of cyclopropanols. researchgate.net This transformation proceeds through the reversible ring-opening to a β-titanaketone intermediate, demonstrating a dynamic equilibrium between the closed and open-chain forms. researchgate.net
Transition Metal-Catalyzed Ring Opening:
A variety of transition metals have been employed to catalyze the ring-opening of bicyclo[n.1.0]alkanols, offering regio- and stereoselective control over the reaction outcomes.
Iron(II) Catalysis: An efficient method for the site-selective ring opening of bicyclo[n.1.0]alkanols involves an Fe(II)-catalyzed 1,6-conjugate addition to p-quinone methides. rsc.orgchemrxiv.org This strategy allows for the formation of tertiary carbon centers with appended carbocycles of various sizes, with the bond scission being controlled by the substrate. rsc.orgchemrxiv.org
Palladium Catalysis: Palladium catalysts are well-known for their ability to activate C-C bonds in strained systems. chemrxiv.org For bicyclic cyclopropanols, palladium catalysis can lead to the formation of tricyclic quinolines in moderate yields when reacted with ortho-bromo anilines. chemrxiv.org The reaction mechanism is thought to involve the oxidative addition of the palladium catalyst to a C-C bond of the cyclopropane ring. chemrxiv.orgbris.ac.uk
Copper(II) Catalysis: Copper(II) salts, such as copper(II) acetate, can promote the oxidative ring-opening of bicyclic cyclopropanol derivatives. beilstein-journals.org These reactions are proposed to proceed through radical pathways, where the choice of the copper(II) salt can control the subsequent reaction pathways of the generated radical and ionic intermediates. beilstein-journals.org For example, the reaction of a bicyclic cyclopropanol with Cu(OAc)₂ can yield a mixture of a simple ring-opened ketone and a ring-expanded enone. beilstein-journals.org
The following table summarizes selected transition metal-catalyzed ring-opening reactions of bicyclo[n.1.0]alkanol systems.
| Catalyst/Reagent | Substrate System | Reaction Type | Product Type | Ref |
| Fe(II) salts | Bicyclo[n.1.0]alkanols | 1,6-Conjugate Addition | Tertiary Carbon Centers with Appended Carbocycles | rsc.orgchemrxiv.org |
| Palladium complexes | Bicyclic Cyclopropanols | Cyclization | Tricyclic Quinolines | chemrxiv.org |
| Copper(II) Acetate | Bicyclic Cyclopropanols | Oxidative Ring-Opening | Ring-Opened Ketones and Ring-Expanded Enones | beilstein-journals.org |
Radical-Mediated Ring Opening:
The generation of a radical at a position adjacent to the cyclopropane ring can also induce ring-opening. The cyclopropylcarbinyl radical system is known to undergo rapid rearrangement. ucl.ac.uk For instance, the reduction of iodo ketones with samarium(II) iodide (SmI₂) is a facile method for the synthesis of bicyclo[m.n.1]alkan-1-ols, proceeding through organosamarium intermediates. sci-hub.se
Energy Transfer:
A more recent strategy for activating strained bicyclic systems involves energy transfer. For highly strained systems like bicyclo[1.1.0]butanes, sensitization followed by cycloaddition with an alkene can lead to the formation of larger bicyclic structures. nih.gov This approach represents a novel mode of activation for strain-release-driven transformations. nih.gov
Advanced Spectroscopic and Chromatographic Methods for Bicyclo 10.1.0 Tridecan 1 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like Bicyclo[10.1.0]tridecan-1-ol. It provides critical information about the carbon-hydrogen framework and the relative orientation of atoms in space.
¹H NMR and ¹³C NMR Assignments
While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not widely published, expected chemical shifts can be predicted based on the known values for similar structures, such as other bicycloalkanes and cyclic alcohols. beilstein-journals.orgepo.orgacs.org The ¹H NMR spectrum is expected to show a complex pattern of signals for the numerous methylene (B1212753) (-CH₂) groups of the large cyclododecane (B45066) ring, typically appearing in the upfield region between 1.2 and 1.8 ppm. Protons on the cyclopropane (B1198618) ring would likely resonate at even higher fields, typically between 0.2 and 0.9 ppm, due to the ring's shielding effects. The proton on the carbon bearing the hydroxyl group (CH-OH) would be deshielded and is expected to appear further downfield, generally in the 3.4 to 4.5 δ range. pressbooks.pub The hydroxyl proton (-OH) itself would present a signal that can vary in position and is often broad, depending on solvent and concentration.
In the ¹³C NMR spectrum, the carbons of the large ring would produce a cluster of signals. The carbon atom bonded to the hydroxyl group (C-1) would be significantly deshielded, with a chemical shift anticipated in the 65-75 ppm range. The bridgehead carbons and the other cyclopropane carbon would have characteristic shifts reflecting the strain and unique electronic environment of the three-membered ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -OH | Variable (e.g., 1.5-4.0) | - |
| Cyclopropane Protons | 0.2 - 0.9 | 15 - 30 |
| Cyclododecane Ring Protons (-CH₂-) | 1.2 - 1.8 | 20 - 35 |
| C1-H | Not applicable (quaternary C) | - |
| C1 | - | 65 - 75 |
Note: These are estimated values. Actual experimental data may vary based on solvent, temperature, and stereochemistry.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the complex and often overlapping signals in the 1D NMR spectra of this compound, two-dimensional (2D) NMR experiments are essential. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through two or three bonds). libretexts.org Cross-peaks in a COSY spectrum would reveal the connectivity between protons within the cyclododecane ring and the cyclopropane moiety, helping to trace the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org It is invaluable for assigning the ¹³C peaks based on the more easily interpretable ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons, such as the C-1 alcohol-bearing carbon, by observing its correlation with nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. harvard.edu NOESY is particularly powerful for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl group with respect to the fused ring system.
These 2D NMR methods, when used in combination, allow for a complete and detailed structural and stereochemical elucidation of this compound. libretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. wikipedia.org The molecular formula, C₁₃H₂₄O, corresponds to a molecular weight of approximately 196.33 g/mol .
In electron ionization (EI) mass spectrometry, alcohols typically undergo characteristic fragmentation pathways. libretexts.orgjove.com The molecular ion peak (M⁺) for alcohols is often weak or entirely absent due to rapid fragmentation. jove.com For this compound, two primary fragmentation routes are expected:
Dehydration: Loss of a water molecule (H₂O, 18 amu) is a very common fragmentation pathway for cyclic alcohols, which would lead to a prominent peak at a mass-to-charge ratio (m/z) of 178 (M-18). jove.comwhitman.edu This fragment corresponds to the Bicyclo[10.1.0]tridec-1-ene radical cation.
Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. wikipedia.orglibretexts.org Cleavage of the bonds within the ring system can lead to various resonance-stabilized cations and complex ring-opening fragmentation patterns, which can help in confirming the cyclic structure.
Table 2: Predicted Key Mass Fragments for this compound
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 196 | [C₁₃H₂₄O]⁺ | Molecular Ion (M⁺) |
| 178 | [C₁₃H₂₂]⁺˙ | Dehydration (Loss of H₂O) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing this compound when it is part of a complex mixture, such as a synthetic reaction output or a natural extract. wjpmr.com The gas chromatograph separates the components of the mixture based on their volatility and interaction with the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification.
Several studies have utilized GC-MS to identify related bicyclo[10.1.0]tridecane derivatives in various plant extracts. wjpmr.commdpi.com For example, the related compound Bicyclo[10.1.0]tridec-1-ene has been identified in this manner. nih.govspectrabase.com This demonstrates the suitability of GC-MS for separating and identifying such bicyclic compounds from a complex matrix, a process that would be directly applicable to the analysis of this compound.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. acs.org For this compound, the IR spectrum is dominated by absorptions corresponding to the hydroxyl (-OH) and alkyl (C-H, C-C) groups.
The most characteristic feature in the IR spectrum of an alcohol is the O-H stretching vibration. adichemistry.com Due to hydrogen bonding, this typically appears as a strong, broad absorption band in the 3200-3500 cm⁻¹ region. pressbooks.publibretexts.org The spectrum would also feature strong C-H stretching vibrations from the numerous sp³-hybridized carbons just below 3000 cm⁻¹. Another key diagnostic peak for an alcohol is the C-O stretching vibration, which is expected to appear as a strong band in the 1050-1150 cm⁻¹ range. adichemistry.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration | Appearance |
|---|---|---|
| 3500 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 2960 - 2850 | C-H stretch (sp³ C-H) | Strong |
| 1470 - 1450 | C-H bend (methylene scissoring) | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous map of atomic positions. wikipedia.org
The analysis would yield highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. nih.gov This information would definitively confirm the connectivity of the bicyclic system and provide precise details about the conformation of the large 12-membered ring. Crucially, X-ray crystallography would establish the relative stereochemistry of the molecule, showing the spatial relationship between the hydroxyl group and the fused cyclopropane ring. In cases where an enantiomerically pure sample is crystallized, it can also be used to determine the absolute configuration. researchgate.net While specific crystallographic data for this compound is not present in the surveyed literature, the technique remains the gold standard for unequivocal structural proof of such complex molecules. nih.gov
Theoretical and Computational Studies on Bicyclo 10.1.0 Tridecan 1 Ol
Conformational Analysis and Energy Landscapes of Bicyclo[10.1.0]tridecan-1-ol
Detailed conformational analysis and the corresponding energy landscapes for this compound have not been specifically documented. However, insights can be drawn from computational studies on related bicyclo[m.1.0]alkan-2-ones. Research on these ketones, which feature a similar bicyclic framework fused to a large ring, indicates that the cyclopropyl (B3062369) group can significantly influence the conformational preferences of the macrocycle. acs.orgacs.org For medium and large ring systems (where 'm' is greater than seven), the cyclopropyl ketone substructure tends to expose the same face of the carbonyl group to the ring exterior across the majority of populated conformers. acs.org This is attributed to the conjugative overlap between the cyclopropane (B1198618) ring and the adjacent carbonyl group, which creates a potential energy curve with distinct minima for s-cis and s-trans conformers. acs.org
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Dihedral Angles (°C-C-C-C) | Relative Energy (kcal/mol) | Key Features |
| A | Data not available | Hypothetical | Extended chain conformation |
| B | Data not available | Hypothetical | Folded or globular conformation |
| C | Data not available | Hypothetical | Conformation influenced by intramolecular hydrogen bonding |
This table is hypothetical and for illustrative purposes only, as specific data for this compound is not available.
Quantum Chemical Calculations of Electronic Structure and Reactivity
There are no specific quantum chemical calculations detailing the electronic structure and reactivity of this compound in the surveyed literature. Such studies, were they to be conducted, would likely employ methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) to investigate various molecular properties.
These calculations could provide valuable data on:
Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles of the lowest energy conformer.
Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. This information would be crucial for predicting sites of electrophilic and nucleophilic attack.
Reactivity Descriptors: Calculation of parameters such as hardness, softness, and Fukui functions to quantify the reactivity of different atoms within the molecule.
Reaction Mechanisms: Modeling of potential reaction pathways, for instance, the protonation of the hydroxyl group followed by ring-opening of the cyclopropane.
General studies on bicycloalkanes have utilized quantum chemical methods to predict NMR coupling constants and to assess the stability of related structures. acs.orgnih.govdntb.gov.uanih.gov These studies underscore the capability of modern computational chemistry to provide deep insights into the structure-property relationships of complex bicyclic systems.
Molecular Dynamics Simulations of this compound Systems
Specific molecular dynamics (MD) simulations for this compound are not found in the existing scientific literature. MD simulations would be an invaluable tool for understanding the dynamic behavior of this molecule, particularly given the conformational flexibility of the large ring.
A typical MD simulation study would involve:
Force Field Parameterization: Development or adaptation of a suitable force field (e.g., OPLS-AA, AMBER) to accurately model the inter- and intramolecular interactions of this compound. Parameterization for macrocyclic alcohols is a non-trivial task. acs.org
System Setup: Placing the molecule in a simulation box with a chosen solvent (e.g., water, an organic solvent) and applying periodic boundary conditions.
Simulation Production: Running the simulation for a sufficient time (nanoseconds to microseconds) to sample the conformational space adequately.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
There are no published studies that predict the spectroscopic parameters of this compound and compare them with experimental data. Theoretical calculations are frequently used to predict spectroscopic data such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.
NMR Spectroscopy: Quantum chemical methods, often at the DFT level, can be used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. Comparing these predicted shifts with experimental data can help in the structural elucidation and conformational assignment of the molecule.
Infrared (IR) Spectroscopy: Calculation of the vibrational frequencies and their corresponding intensities can aid in the interpretation of experimental IR spectra. The characteristic O-H stretching frequency and the vibrational modes of the cyclopropane and the large ring could be identified and assigned.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the UV-Vis absorption spectrum, although significant absorption is not expected for this saturated molecule in the standard UV-Vis range.
The accuracy of these predictions is highly dependent on the chosen computational method, basis set, and the inclusion of solvent effects. Without experimental spectra for this compound, any such theoretical predictions would remain hypothetical.
Synthesis and Reactivity of Functionalized Bicyclo 10.1.0 Tridecan 1 Ol Derivatives
Halogenated Bicyclo[10.1.0]tridecane Derivatives (e.g., Bromo-derivatives, Dihalo-derivatives)
Halogenated derivatives of bicyclo[10.1.0]tridecane are important intermediates in organic synthesis. Their preparation often involves the addition of dihalocarbenes to the corresponding cycloalkene.
Synthesis of Dihalo-derivatives:
The synthesis of gem-dihalobicyclo[n.1.0]alkanes, including 13,13-dibromobicyclo[10.1.0]tridecane, is typically achieved through the addition of a dihalocarbene to the corresponding cyclododecene (B75492). researchgate.net A common method for generating dibromocarbene is the Makosza reaction, which utilizes a two-phase system with bromoform, a phase-transfer catalyst like benzyltriethylammonium chloride, and a strong aqueous base such as potassium hydroxide (B78521). nih.gov This method has been successfully used to prepare 13,13-dibromobicyclo[10.1.0]tridecane in good yield (84%). nih.gov
Reactivity of Dihalo-derivatives:
Reduction: The treatment of 13,13-dibromo-cis-bicyclo[10.1.0]tridecane with the lithium salt of diethyl methylphosphonate (B1257008) results in a half-reduction, yielding a mixture of exo- and endo-13-bromo-cis-bicyclo[10.1.0]tridecane, along with a smaller amount of 1,2-cyclotridecadiene. oup.com Similarly, the trans-isomer, 13,13-dibromo-trans-bicyclo[10.1.0]tridecane, reacts to form 13-bromo-trans-bicyclo[10.1.0]tridecane as the major product. oup.com
Ring Expansion: Solvolysis of cis-13,13-dichlorobicyclo[10.1.0]tridecane in the presence of silver nitrate (B79036) leads to ring expansion. researchgate.net In hot aqueous silver nitrate, the reaction yields trans-2-chloro-2-cyclotridecen-1-ol quantitatively. researchgate.net The trans-isomer, however, is reported to be unreactive under the same conditions. researchgate.net
Polymerization: Cationic polymerization of gem-dihalobicyclo[n.1.0]alkanes, including the tridecane (B166401) derivative, can lead to the formation of oligomers, often accompanied by dehydrohalogenation. researchgate.net
Table 1: Synthesis and Reactions of Halogenated Bicyclo[10.1.0]tridecane Derivatives
| Derivative | Synthesis Method | Reagents | Key Products | Reference(s) |
|---|---|---|---|---|
| 13,13-Dibromobicyclo[10.1.0]tridecane | Dibromocarbene addition (Makosza method) | Cyclododecene, Bromoform, Benzyltriethylammonium chloride, KOH | 13,13-Dibromobicyclo[10.1.0]tridecane | nih.gov |
| 13-Bromo-cis-bicyclo[10.1.0]tridecane | Half-reduction of dibromide | 13,13-Dibromo-cis-bicyclo[10.1.0]tridecane, Lithium diethyl methylphosphonate | exo- and endo-13-Bromo-cis-bicyclo[10.1.0]tridecane | oup.com |
| 13-Bromo-trans-bicyclo[10.1.0]tridecane | Half-reduction of dibromide | 13,13-Dibromo-trans-bicyclo[10.1.0]tridecane, Lithium diethyl methylphosphonate | 13-Bromo-trans-bicyclo[10.1.0]tridecane | oup.com |
| trans-2-Chloro-2-cyclotridecen-1-ol | Ring expansion/Solvolysis | cis-13,13-Dichlorobicyclo[10.1.0]tridecane, Aqueous Silver Nitrate | trans-2-Chloro-2-cyclotridecen-1-ol | researchgate.net |
Unsaturated Bicyclo[10.1.0]tridecene Derivatives (e.g., Bicyclo[10.1.0]tridec-1-ene)
The introduction of unsaturation within the bicyclo[10.1.0]tridecane framework, particularly in the form of an enone, provides a versatile handle for further functionalization through various addition reactions.
Synthesis of Unsaturated Derivatives:
One approach to synthesizing unsaturated bicyclo[10.1.0]tridecene derivatives involves the ring expansion of 1-trimethylsilyloxybicyclo[10.1.0]tridecane. orgsyn.org Treatment with iron(III) chloride in N,N-dimethylformamide at elevated temperatures (80°C) leads to the formation of trans-2-cyclotridecenone through a ring-opening and subsequent dehydrochlorination. orgsyn.org
Enantiomerically enriched (Z)- and (E)-bicyclo[10.1.0]tridec-3-en-2-ones have been prepared from the corresponding bicyclo[10.1.0]alkan-2-one via an α-phenylselenylation–oxidation–selenoxide elimination sequence. acs.org
Reactivity of Unsaturated Derivatives:
The reactivity of these unsaturated systems is highly dependent on the nature of the nucleophile and the specific isomer of the enone.
1,2-Additions: The addition of n-butyllithium to both (Z)- and (E)-bicyclo[10.1.0]tridec-3-en-2-one has been shown to be highly diastereoselective. acs.org
1,4-Additions (Michael Additions): Reactions with lithium diorganocuprates also proceed with high diastereoselectivity for these 12-membered ring enones. acs.org
Epoxidation: The presence of a double bond allows for epoxidation reactions, which can introduce an oxirane ring into the molecule.
Table 2: Reactivity of Unsaturated Bicyclo[10.1.0]tridecene Derivatives
| Derivative | Reaction Type | Reagent | Key Outcome | Reference(s) |
|---|---|---|---|---|
| (Z)- and (E)-Bicyclo[10.1.0]tridec-3-en-2-one | 1,2-Addition | n-Butyllithium | Highly diastereoselective addition | acs.org |
| (Z)- and (E)-Bicyclo[10.1.0]tridec-3-en-2-one | 1,4-Addition | Lithium diorganocuprates | Highly diastereoselective addition | acs.org |
| 1-Trimethylsilyloxybicyclo[10.1.0]tridecane | Ring Expansion | Iron(III) chloride | trans-2-Cyclotridecenone | orgsyn.org |
Oxygenated and Heteroatom-Containing Analogues (e.g., Oxabicyclo[10.1.0]tridecane)
The incorporation of a heteroatom, such as oxygen, into the bicyclic framework creates analogues with distinct chemical properties. 13-Oxabicyclo[10.1.0]tridecane, also known as 1,2-epoxycyclododecane, is a prominent example. cymitquimica.com
Synthesis of Oxabicyclo[10.1.0]tridecane:
The synthesis of 13-oxabicyclo[10.1.0]tridecane is typically achieved through the epoxidation of cyclododecene. cymitquimica.com A common method involves treating 1,5,9-trimethylcyclododecatriene with an organic percarboxylic acid in the presence of an alkaline reagent under anhydrous conditions. google.com Hydrogenation of the resulting 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene can yield the fully saturated 1,5,9-trimethyl-13-oxabicyclo[10.1.0]tridecane. google.com Another approach involves the intramolecular cyclization of a suitable long-chain diol catalyzed by a strong acid.
Reactivity of Oxabicyclo[10.1.0]tridecane:
The strained epoxide ring in 13-oxabicyclo[10.1.0]tridecane makes it susceptible to various ring-opening reactions. cymitquimica.com
Reduction: The ether linkage can be reduced to an alcohol or an alkane using reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst. smolecule.com
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. smolecule.com
Nucleophilic Substitution: The carbon atoms adjacent to the oxygen are susceptible to nucleophilic attack. smolecule.com
Reduction to an Alcohol: Treatment with a reducing agent like lithium aluminum hydride can open the epoxide to form the corresponding alcohol. google.com
Table 3: Reactions of 13-Oxabicyclo[10.1.0]tridecane
| Reaction Type | Reagents | Major Products | Reference(s) |
|---|---|---|---|
| Reduction | Lithium aluminum hydride, H₂/catalyst | Alcohols, Alkanes | smolecule.com |
| Oxidation | Potassium permanganate, Chromium trioxide | Ketones, Carboxylic acids | smolecule.com |
| Nucleophilic Substitution | Sodium hydride, Organolithium compounds | Substituted ethers or alcohols | smolecule.com |
| Reduction to Alcohol | Lithium aluminum hydride | Corresponding alcohol derivative | google.com |
Comparative Studies on the Chemical Behavior of Bicyclo[m.1.0]alkane-1-ols
The reactivity of bicyclo[m.1.0]alkane-1-ols is significantly influenced by the size of the larger ring (m). These compounds serve as valuable substrates for studying the effects of ring strain and conformation on chemical transformations.
Influence of Ring Size on Reactivity:
Diastereoselectivity in Nucleophilic Additions: Studies on nucleophilic additions to the carbonyl group of bicyclo[m.1.0]alkan-2-ones have shown that for ring sizes greater than seven, the reactions are highly diastereoselective. acs.orggrafiati.com This high selectivity is attributed to the local conformational rigidity imposed by the fused cyclopropane (B1198618) ring, which directs the approach of the nucleophile. grafiati.com
Ring Opening Reactions: The ease of ring opening in gem-dihalobicyclo[m.1.0]alkanes is dependent on the ring size. For instance, the polymerization of these compounds is affected by the size of the ring fused to the cyclopropane, with larger rings generally leading to lower molecular weight oligomers. researchgate.net
Conformational Effects: Molecular mechanics calculations have revealed that for medium and large ring bicyclo[m.1.0]alkan-2-ones (m = 5 to 16), the cyclopropyl (B3062369) ketone substructure adopts similar conformations, effectively anchoring the local conformation and influencing stereochemical outcomes. acs.org
General Reactivity Patterns:
Oxidative Cleavage: Bicyclo[n.1.0]alkan-1-ols can undergo oxidative cleavage. For example, treatment with (diacetoxy-λ3-iodanyl)benzene can yield the corresponding methyl alkenoates. taltech.ee
Synthesis of Alkenoic Acids: These compounds can serve as precursors for the stereochemically pure synthesis of E- and Z-alkenoic acids and their methyl esters. taltech.ee
Emerging Research Areas and Future Perspectives
Development of Green Chemistry Approaches for Bicyclo[10.1.0]tridecan-1-ol Synthesis
The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through safer, more efficient, and sustainable methods. Research in this area is moving away from traditional, often hazardous, reagents and exploring environmentally benign alternatives.
Key green chemistry strategies applicable to the synthesis of this compound and related cyclopropane-containing compounds include:
Catalytic Routes: The use of transition-metal catalysts, particularly those based on copper, rhodium, and palladium, is a cornerstone for cyclopropanation reactions. researchgate.netresearchgate.net Asymmetric synthesis using chiral copper chelates has been shown to produce related structures like trans-bicyclo[10.1.0]-tridecane, offering a pathway to enantiomerically pure products with reduced waste. researchgate.net Future work will likely focus on developing catalysts based on more abundant and less toxic metals, such as iron.
Alternative Energy Sources: Photochemical transformations and visible-light-mediated reactions are gaining prominence as they often proceed under mild conditions without the need for harsh reagents. researchgate.net The development of visible-light-driven, metal-free multicomponent reactions for creating bicyclic systems represents a significant advance in sustainable synthesis. rsc.org
Environmentally Benign Reagents and Solvents: Efforts are being made to replace hazardous reagents. For instance, methods using zinc powder in aqueous alcohol solutions provide a cheaper and greener alternative for cyclopropane (B1198618) formation. organic-chemistry.org The use of water or other green solvents in place of traditional organic solvents is also a critical area of development, as demonstrated in some cyclopropanation reactions. researchgate.netorganic-chemistry.org
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. researchgate.net Michael Initiated Ring Closure (MIRC) reactions are an example of an efficient method for generating cyclopropane rings with high atom economy. rsc.org
| Green Chemistry Approach | Description | Potential Application for this compound | Reference |
|---|---|---|---|
| Asymmetric Catalysis | Use of chiral catalysts (e.g., copper chelates) to produce specific stereoisomers. | Enantioselective synthesis of specific isomers of this compound. | researchgate.net |
| Photochemistry | Utilizing visible light to promote reactions under mild conditions. | Light-mediated cyclopropanation of a cyclododecene (B75492) precursor. | researchgate.net |
| Aqueous Media | Employing water or aqueous solvent mixtures to reduce reliance on volatile organic compounds. | Performing the cyclopropanation step in an environmentally friendly solvent system. | organic-chemistry.org |
| MIRC Reactions | Michael Initiated Ring Closure offers a versatile and efficient method for creating cyclopropane rings. | A potential high-yield pathway to synthesize the bicyclic core structure. | rsc.org |
Application of this compound as a Synthetic Building Block
The inherent ring strain of the cyclopropane moiety in this compound makes it a versatile and reactive intermediate for organic synthesis. researchgate.netrsc.org Its structure can be strategically opened or rearranged to generate more complex molecular architectures, making it a valuable synthetic building block.
Ring-Opening Reactions: The strained three-membered ring can undergo controlled ring-opening reactions when treated with various reagents, including acids, electrophiles, or under thermal and photochemical conditions. researchgate.net This reactivity allows for the introduction of functional groups at specific positions, transforming the bicyclic system into diverse acyclic or macrocyclic structures that would be difficult to synthesize otherwise.
Access to Complex Natural Products: Cyclopropane-containing compounds are found in a wide array of natural products, including terpenoids, alkaloids, and steroids. researchgate.netrsc.org this compound and its derivatives serve as potential precursors in the total synthesis of such complex molecules. acs.org For example, diastereoselective manipulations of related bicyclo[10.1.0]tridec-3-en-2-one systems have been explored for the construction of natural products. acs.org
Molecular Scaffolding: The rigid, three-dimensional structure of bicyclic compounds is of high interest in medicinal chemistry and materials science. enamine.net The bicyclo[10.1.0]tridecane framework can serve as a scaffold to which various functional groups can be attached, allowing for the exploration of structure-activity relationships in drug discovery or the development of new materials with unique properties.
| Synthetic Application | Description | Example Research Finding | Reference |
|---|---|---|---|
| Natural Product Synthesis | Used as a key intermediate in the multi-step synthesis of complex, biologically active molecules. | Cyclopropane motifs are ubiquitous in many complex natural products, and synthetic methods for their construction are crucial. | rsc.org |
| Ring-Expansion Chemistry | The strain in the cyclopropane ring can be harnessed to expand the larger ring, leading to medium-sized carbocycles. | Ring-expansion of strained small rings allows for a rapid build-up of molecular complexity. | researchgate.net |
| Stereocontrolled Reactions | The bicyclic structure can direct the stereochemical outcome of subsequent reactions. | Studies on related bicyclo[m.1.0]alkenones show that nucleophilic additions can be highly diastereoselective. | acs.org |
Advanced Characterization Methodologies for Complex Bicyclic Structures
Elucidating the precise three-dimensional structure, conformation, and stereochemistry of complex bicyclic molecules like this compound requires a suite of advanced analytical techniques. The rigidity and potential for multiple stereoisomers in such systems present unique characterization challenges. enamine.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is indispensable for structural elucidation. nih.gov For complex bicyclic structures, two-dimensional NMR techniques such as COSY, HSQC, HMBC, and particularly NOESY (Nuclear Overhauser Effect Spectroscopy) are critical. enamine.netnih.gov NOESY experiments help determine the relative orientation of substituents by measuring through-space correlations between protons, which is essential for assigning stereochemistry in rigid systems. enamine.net The characteristic chemical shift of protons on the carbon adjacent to the alcohol oxygen (typically 3.4-4.5 ppm) and the broad singlet of the -OH proton are key features in the ¹H NMR spectrum. libretexts.org
X-Ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and absolute stereochemistry. researchgate.netbicycletherapeutics.com This technique is the gold standard for confirming the connectivity and three-dimensional arrangement of atoms in complex cyclic and bicyclic molecules.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. nih.gov Tandem MS (MS/MS) experiments can reveal fragmentation patterns, such as alpha cleavage and dehydration for alcohols, which provide valuable clues about the molecular structure. libretexts.org
Vibrational Spectroscopy (IR and Raman): Infrared (IR) spectroscopy is particularly useful for identifying key functional groups. Alcohols like this compound exhibit a characteristic strong, broad O-H stretching absorption around 3300-3400 cm⁻¹ and a C-O stretch near 1000 cm⁻¹. libretexts.org
Computational Design and Optimization of this compound Based Systems
Computational chemistry has become a powerful tool for predicting the properties, reactivity, and spectra of molecules, guiding experimental work and accelerating the discovery process. For a complex structure like this compound, computational methods can provide insights that are difficult to obtain through experiments alone.
Conformational Analysis: The large twelve-membered ring in this compound can adopt multiple conformations. Computational methods like Density Functional Theory (DFT) and ab initio calculations can be used to determine the relative energies of different conformers and the energy barriers between them. researchgate.net This conformational analysis is crucial for understanding and predicting the molecule's chemical reactivity. acs.org
Predicting Reactivity and Spectra: Computational models can predict the outcomes of chemical reactions by mapping potential energy surfaces and identifying transition states. This is valuable in designing synthetic routes and understanding reaction mechanisms. Furthermore, quantum chemical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies), which aids in the interpretation of experimental spectra and confirms structural assignments. researchgate.net
In Silico Design of Derivatives: Before undertaking lengthy synthetic work, computational tools can be used to design and screen virtual libraries of this compound derivatives. By calculating properties such as binding affinity to a biological target or specific material properties, researchers can prioritize the synthesis of compounds with the highest potential for a desired application, saving significant time and resources.
| Computational Method | Application | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometric optimization and vibrational analysis. | 3D structure, bond energies, IR spectra, thermodynamic properties (e.g., enthalpy of formation). | researchgate.net |
| Ab Initio Methods | Investigation of molecular structures and energy differences between conformers. | Conformational energies, inversion barriers, chemical shifts. | researchgate.net |
| Molecular Docking | Predicting the binding orientation of a molecule to a target protein. | Binding affinity, interaction modes (for drug design). | |
| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to physical, chemical, or biological activity. | Octanol-water partition coefficient (LogP), toxicity, biological activity. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for bicyclo[10.1.0]tridecan-1-ol, and how can researchers optimize reaction conditions?
- Methodology :
- Ring-closing strategies : Utilize bicyclo-forming reactions such as intramolecular cyclization of appropriately substituted precursors. For example, Diels-Alder reactions or photochemical [2+2] cycloadditions (similar to bicyclo[3.1.0]hexan-3-ol synthesis in ).
- Purification : Employ column chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients) and verify purity via GC-MS or HPLC (refer to for reproducibility guidelines).
- AI-assisted retrosynthesis : Tools like PubChem’s AI-powered synthesis planning () can propose feasible routes by leveraging databases like Reaxys and BKMS_METABOLIC.
- Key considerations : Monitor steric hindrance in the bicyclic system and optimize reaction temperatures to avoid side products.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- Mass spectrometry (MS) : Compare fragmentation patterns with NIST reference data ( ) to confirm molecular weight and structural motifs.
- NMR : Use and NMR to resolve stereochemistry and bridgehead hydrogen environments. For bicyclic systems, DEPT-135 and COSY experiments are essential.
- IR spectroscopy : Identify hydroxyl (O-H stretch ~3200–3600 cm) and bicyclic C-H deformation bands.
- Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)) to resolve ambiguities.
Q. What ecological safety protocols should be followed when handling this compound?
- Methodology :
- Aquatic toxicity testing : Follow OECD Test Guidelines 201/202 (acute/chronic toxicity in Daphnia magna) as outlined in and .
- Biodegradation studies : Use OECD 301B (CO evolution test) to assess persistence.
- Waste management : Neutralize waste with activated carbon or incinerate in approved facilities (, Section 10).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Purity validation : Ensure >95% purity via HPLC and elemental analysis (). Impurities like unreacted precursors or byproducts (e.g., bicyclo[10.1.0]tridec-1-ene, ) may skew results.
- Dose-response studies : Use in vitro assays (e.g., HepG2 cells, ) to establish concentration-dependent effects on Nrf2/ARE pathways.
- Mechanistic validation : Apply siRNA knockdown of Nrf2 or p38 MAPK inhibitors to confirm pathway specificity ( ).
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- Methodology :
- Molecular orbital analysis : Calculate HOMO/LUMO energies using Gaussian or ORCA software to predict electrophilic/nucleophilic sites (as in bicyclo[1.1.0]butane studies, ).
- Molecular dynamics (MD) simulations : Model interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability.
- Retrosynthetic AI : Use PubChem’s template-based models () to propose one-step functionalization (e.g., oxidation to ketones).
Q. How can researchers design experiments to elucidate the role of this compound in modulating oxidative stress pathways?
- Methodology :
- In vitro models : Treat HepG2 cells with this compound and quantify Nrf2 nuclear translocation via immunofluorescence ( ).
- Transcriptomic profiling : Perform RNA-seq to identify upregulated phase II detoxification genes (e.g., HO-1, NQO1).
- Kinase inhibition assays : Use selective inhibitors (e.g., SB203580 for p38 MAPK) to dissect signaling pathways ( ).
Data Contradiction Analysis Framework
- Case study : Discrepancies in reported cytotoxicity (e.g., pro-survival vs. apoptotic effects).
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Molecular Weight | HRMS (NIST Database) | |
| LogP (Partition Coefficient) | Reverse-phase HPLC | |
| Cytoprotective IC | HepG2 cell viability assay | |
| Aquatic Toxicity (LC) | Daphnia magna test |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
